molecular formula C10H26Cl2N2O2 B3327240 (2s)-2-[2-[[(1r)-1-(Hydroxymethyl)propyl]amino]ethylamino]butan-1-ol CAS No. 32454-69-6

(2s)-2-[2-[[(1r)-1-(Hydroxymethyl)propyl]amino]ethylamino]butan-1-ol

Cat. No.: B3327240
CAS No.: 32454-69-6
M. Wt: 277.23 g/mol
InChI Key: AUAHHJJRFHRVPV-BUQWBUBUSA-N
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Description

The compound (2s)-2-[2-[[(1r)-1-(Hydroxymethyl)propyl]amino]ethylamino]butan-1-ol is a chiral molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a hydroxyl group, an amino group, and a chiral center, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2s)-2-[2-[[(1r)-1-(Hydroxymethyl)propyl]amino]ethylamino]butan-1-ol can be achieved through a multi-step process involving the following key steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (1r)-1-(Hydroxymethyl)propylamine and 2-bromoethanol.

    Nucleophilic Substitution: The (1r)-1-(Hydroxymethyl)propylamine undergoes nucleophilic substitution with 2-bromoethanol to form an intermediate compound.

    Reduction: The intermediate compound is then subjected to reduction conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding carbonyl compounds.

    Reduction: The amino groups can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in substitution reactions, where the hydroxyl or amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Aldehydes or ketones.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its chiral center.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Interaction: It can be used to study protein-ligand interactions.

Medicine

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Therapeutic Agents: It may have therapeutic applications in treating diseases due to its biological activity.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Biotechnology: It has applications in biotechnology for the development of biosensors and other diagnostic tools.

Mechanism of Action

The mechanism of action of (2s)-2-[2-[[(1r)-1-(Hydroxymethyl)propyl]amino]ethylamino]butan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The chiral center also plays a role in its specificity and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • (2s)-2-[2-[[(1r)-1-(Hydroxymethyl)propyl]amino]ethylamino]pentan-1-ol
  • (2s)-2-[2-[[(1r)-1-(Hydroxymethyl)propyl]amino]ethylamino]hexan-1-ol

Uniqueness

The uniqueness of (2s)-2-[2-[[(1r)-1-(Hydroxymethyl)propyl]amino]ethylamino]butan-1-ol lies in its specific structure, which includes a chiral center and functional groups that allow for diverse chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(2S)-2-[2-[[(2R)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2O2.2ClH/c1-3-9(7-13)11-5-6-12-10(4-2)8-14;;/h9-14H,3-8H2,1-2H3;2*1H/t9-,10+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAHHJJRFHRVPV-BUQWBUBUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCCNC(CC)CO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CO)NCCN[C@@H](CC)CO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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